NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-
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Overview
Description
NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- is a synthetic organic compound belonging to the naphthofuran family. This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with a methyl group and a nitro group attached to specific positions on the rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- typically involves the nitration of 2-acetylnaphtho[2,1-b]furan. A cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a 1:2 ratio is added slowly to a cooled solution of 2-acetylnaphtho[2,1-b]furan in glacial acetic acid. The mixture is stirred for about 30 minutes to complete the nitration reaction .
Industrial Production Methods
While specific industrial production methods for NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic medium are used.
Substitution: Electrophilic reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- has several scientific research applications:
Chemistry: Used as a fluorescent label for biomolecules and in peptide synthesis.
Biology: Investigated for its potential as a genotoxic agent and its effects on DNA.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant activities.
Industry: Utilized in the development of new fluorescent heterocyclic compounds for analytical applications.
Mechanism of Action
The mechanism of action of NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to genotoxic effects. Additionally, the compound’s ability to act as a fluorescent label allows it to bind covalently to specific functional groups in target molecules, facilitating biochemical measurements and studies .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan: The parent compound without the methyl and nitro groups.
2-Nitronaphtho[2,1-b]furan: A similar compound with a nitro group but without the methyl group.
1-Methylnaphtho[2,1-b]furan: A similar compound with a methyl group but without the nitro group.
Uniqueness
NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a fluorescent label and its genotoxic properties, making it valuable for specific scientific and industrial applications .
Properties
CAS No. |
86539-67-5 |
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Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
1-methyl-2-nitrobenzo[e][1]benzofuran |
InChI |
InChI=1S/C13H9NO3/c1-8-12-10-5-3-2-4-9(10)6-7-11(12)17-13(8)14(15)16/h2-7H,1H3 |
InChI Key |
CVUUOLKFENQCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C3=CC=CC=C3C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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